molecular formula C19H17FO2 B14336512 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one CAS No. 104761-61-7

3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one

Cat. No.: B14336512
CAS No.: 104761-61-7
M. Wt: 296.3 g/mol
InChI Key: LFFIKVHBDXEGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one is a complex organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorinated tetrahydronaphthalene moiety and a methyl group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-naphthol and 3-methyl-2-benzofuran-1(3h)-one.

    Fluorination: The fluorination of 2-naphthol is achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Cyclization: The fluorinated intermediate undergoes cyclization with 3-methyl-2-benzofuran-1(3h)-one in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or boron trifluoride (BF3).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated position using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one involves its interaction with specific molecular targets and pathways. The fluorinated moiety enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
  • 3-(3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
  • 3-(3-Iodo-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one

Uniqueness

The presence of the fluorine atom in 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.

Properties

104761-61-7

Molecular Formula

C19H17FO2

Molecular Weight

296.3 g/mol

IUPAC Name

3-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1-one

InChI

InChI=1S/C19H17FO2/c1-19(15-9-5-4-8-14(15)18(21)22-19)16-10-12-6-2-3-7-13(12)11-17(16)20/h4-5,8-11H,2-3,6-7H2,1H3

InChI Key

LFFIKVHBDXEGIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)C3=C(C=C4CCCCC4=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.